3-Ethylthiophene-2-sulfonamide belongs to the class of sulfonamides, which are compounds containing a sulfonyl group () attached to a nitrogen atom. Sulfonamides are widely recognized for their antibacterial properties and are used in various therapeutic applications.
The synthesis of 3-Ethylthiophene-2-sulfonamide can be achieved through several methods, primarily involving the reaction of thiophene derivatives with sulfonyl chlorides.
The molecular formula for 3-Ethylthiophene-2-sulfonamide is , with a molecular weight of approximately 213.31 g/mol.
The structure can be represented using SMILES notation: CC1=CC=C(S1)S(=O)(=O)N
, indicating the connectivity of atoms within the molecule.
3-Ethylthiophene-2-sulfonamide can participate in various chemical reactions:
The mechanism of action for 3-Ethylthiophene-2-sulfonamide primarily involves its interaction with biological targets:
Studies have shown that structural modifications can influence binding affinity and selectivity towards specific targets, highlighting the significance of substituents like ethyl groups in modulating activity.
3-Ethylthiophene-2-sulfonamide has several notable applications:
3-Ethylthiophene-2-sulfonamide exemplifies a strategically engineered hybrid molecule combining a sulfur-containing thiophene ring with a sulfonamide (-SO₂NH₂) functional group. The five-membered thiophene ring provides inherent electronic asymmetry due to sulfur's polarizability, while the ethyl substituent at the 3-position enhances lipophilicity—a critical parameter for membrane permeability in bioactive compounds [6]. This structural configuration enables unique charge distribution patterns, facilitating π-stacking interactions with biological targets. Thiophene sulfonamides are prioritized in drug design due to their metabolic stability compared to furan or pyrrole analogs, as the sulfur atom resists oxidative degradation [1]. The planar conformation of the thiophene ring optimizes binding to enzyme active sites, positioning the sulfonamide group for effective zinc coordination in metalloenzyme inhibition [8].
Thiophene-sulfonamide hybrids demonstrate exceptional versatility in targeting metalloenzymes, particularly carbonic anhydrases (CAs). The sulfonamide group acts as a potent zinc-binding group (ZBG), forming a tetrahedral coordination complex with Zn²⁺ in the CA active site. This interaction is augmented by the thiophene ring’s capacity for hydrophobic contacts and hydrogen bonding via its heteroatom [1]. The 3-ethyl substituent in 3-ethylthiophene-2-sulfonamide sterically modulates interactions with isoform-specific residues, enhancing selectivity. Beyond CA inhibition, this scaffold exhibits affinity for apoptotic regulators like Mcl-1. Structural analyses confirm that the thiophene sulfonamide core binds the BH3 groove of Mcl-1, displacing pro-survival peptides [2]. This dual-targeting capability underscores its pharmacological relevance in oncology and neurology.
Sulfonamide therapeutics originated with Prontosil™ (sulfonamido-chrysoidine) in the 1930s, revolutionizing antibacterial treatment [4]. Non-antibacterial sulfonamides emerged later, with thiophene derivatives gaining prominence after Davenport's 1945 discovery that thiophene-2-sulfonamide outperformed earlier six-membered ring sulfonamides as carbonic anhydrase inhibitors (CAIs) [1]. This breakthrough spurred development of thiophene-based CAIs like dorzolamide for glaucoma. Concurrently, heterocyclic sulfonamides like zonisamide (a benzisoxazole derivative) demonstrated expanded therapeutic applications in epilepsy and weight management through CA VA/VB inhibition [1]. The integration of ethyl substituents, as in 3-ethylthiophene-2-sulfonamide, represents a refinement aimed at optimizing pharmacokinetic properties and target selectivity.
Despite promising applications, significant research gaps persist. Isoform selectivity mechanisms remain incompletely characterized, particularly regarding interactions with tumor-associated CA IX/XII versus ubiquitously expressed CA I/II [1]. Synthetic methodologies for 3-ethylthiophene-2-sulfonamide derivatives often require multi-step routes with suboptimal yields, necessitating more efficient catalytic approaches [7]. Additionally, while anticancer potential has been identified via Mcl-1 inhibition, comprehensive structure-activity relationship (SAR) studies are lacking. Current objectives include:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: